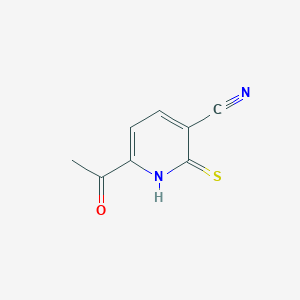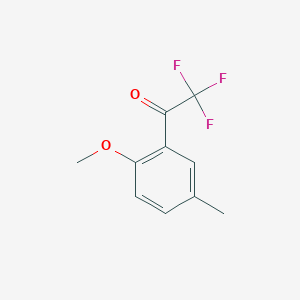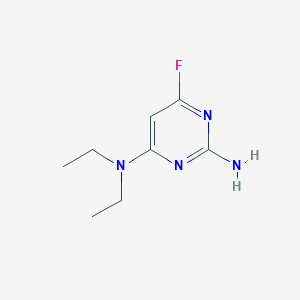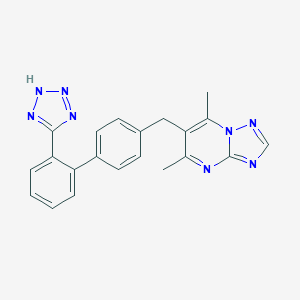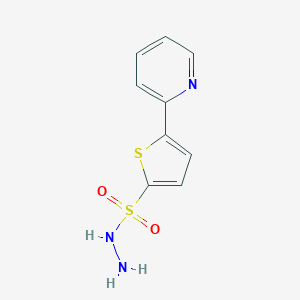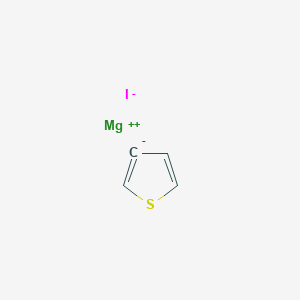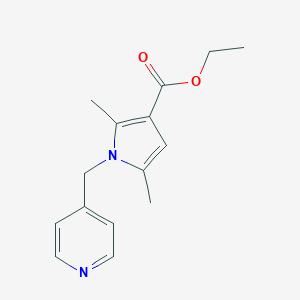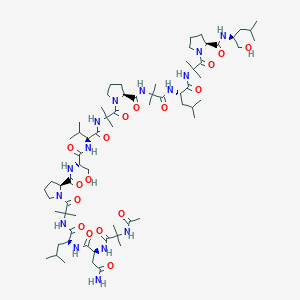
Trichovirin I IB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichovirin I IB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a nucleoside analogue that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Trichovirin I IB has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties. Trichovirin I IB has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. It has also been found to exhibit cytotoxic effects on various tumor cell lines, including breast cancer and lung cancer. Furthermore, Trichovirin I IB has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Mecanismo De Acción
The mechanism of action of Trichovirin I IB involves the inhibition of viral replication and the induction of apoptosis in tumor cells. Trichovirin I IB is a nucleoside analogue that is incorporated into the viral or tumor DNA, leading to the inhibition of DNA synthesis and replication. This results in the inhibition of viral replication and the induction of apoptosis in tumor cells.
Efectos Bioquímicos Y Fisiológicos
Trichovirin I IB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including reverse transcriptase and DNA polymerase. Trichovirin I IB has also been found to increase the production of cytokines, including interferon and interleukin-2. Furthermore, Trichovirin I IB has been shown to enhance the activity of natural killer cells and induce apoptosis in tumor cells.
Advantages and Limitations for Laboratory Experiments:
Trichovirin I IB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized using various methods. Trichovirin I IB has also been found to exhibit low toxicity in vitro, making it a suitable candidate for further research. However, there are also limitations to using Trichovirin I IB in laboratory experiments. It has been found to exhibit low solubility in water, which can limit its use in certain experiments. Furthermore, Trichovirin I IB has not been extensively studied in vivo, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on Trichovirin I IB. One area of research could focus on the development of more efficient synthesis methods for Trichovirin I IB. Another area of research could focus on the in vivo safety and efficacy of Trichovirin I IB. Furthermore, research could be conducted to investigate the potential applications of Trichovirin I IB in other fields, including agriculture and veterinary medicine.
Conclusion:
Trichovirin I IB is a nucleoside analogue that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties and has been extensively studied for its biochemical and physiological effects. Trichovirin I IB has several advantages for laboratory experiments, but there are also limitations to its use. Future research on Trichovirin I IB could focus on the development of more efficient synthesis methods, the in vivo safety and efficacy of the compound, and its potential applications in other fields.
Métodos De Síntesis
Trichovirin I IB can be synthesized using various methods, including chemical synthesis and fermentation. Chemical synthesis involves the creation of the compound through a series of chemical reactions, whereas fermentation involves the use of microorganisms to produce the compound. The chemical synthesis of Trichovirin I IB involves the use of various reagents and solvents, including ethyl acetoacetate, acetic anhydride, and triethylamine. The process involves the formation of a cyclonucleoside intermediate, which is then converted into Trichovirin I IB.
Propiedades
Número CAS |
167257-43-4 |
|---|---|
Nombre del producto |
Trichovirin I IB |
Fórmula molecular |
C67H115N15O17 |
Peso molecular |
1402.7 g/mol |
Nombre IUPAC |
(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]-N-[(2S)-1-[[1-[(2S)-2-[[(2S)-3-hydroxy-1-[[(2S)-1-[[1-[(2S)-2-[[1-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C67H115N15O17/c1-35(2)29-40(33-83)69-54(91)45-23-20-26-80(45)60(97)66(16,17)77-53(90)42(31-37(5)6)72-59(96)64(12,13)78-56(93)47-25-22-28-82(47)62(99)67(18,19)79-57(94)49(38(7)8)74-51(88)44(34-84)71-55(92)46-24-21-27-81(46)61(98)65(14,15)76-52(89)41(30-36(3)4)70-50(87)43(32-48(68)86)73-58(95)63(10,11)75-39(9)85/h35-38,40-47,49,83-84H,20-34H2,1-19H3,(H2,68,86)(H,69,91)(H,70,87)(H,71,92)(H,72,96)(H,73,95)(H,74,88)(H,75,85)(H,76,89)(H,77,90)(H,78,93)(H,79,94)/t40-,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1 |
Clave InChI |
ZLJDXWKMSSANHK-HMPCVODFSA-N |
SMILES isomérico |
CC(C)C[C@@H](CO)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
SMILES |
CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
SMILES canónico |
CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
Otros números CAS |
137042-20-7 |
Secuencia |
XNLXPSVXPXLXPL |
Sinónimos |
(2S)-2-[(2-acetamido-2-methyl-propanoyl)amino]-N-[(1S)-1-[[1-[(2S)-2-[ [(1S)-2-hydroxy-1-[[(1S)-1-[[1-[(2S)-2-[2-[[(1S)-1-[[1-[(2S)-2-[[(2S)- 1-hydroxy-4-methyl-pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-o xo-propan-2-yl]carbamoyl]-3-methyl-bu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



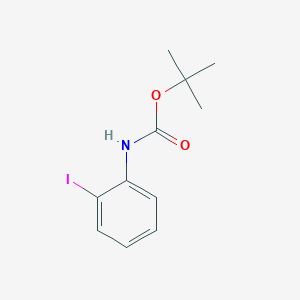
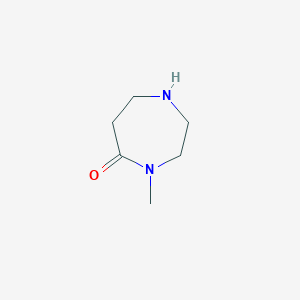
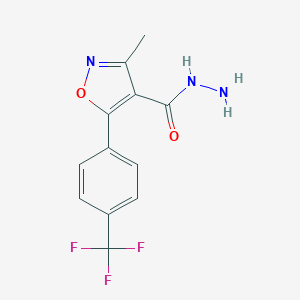
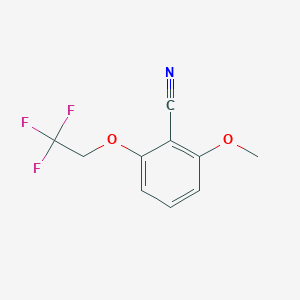
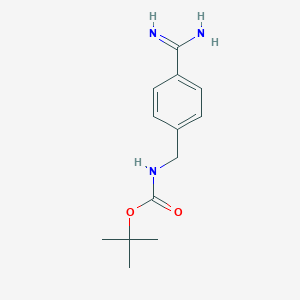
![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)
